

Crystal Structure Analysis of Lonomycin C Sodium Salt

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Compound of Interest

Compound Name: Lonomycin C

CAS No.: 68537-50-8

Cat. No.: B608633

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Executive Summary

Lonomycin C (Sodium Salt) represents a specific congener within the polyether ionophore class, distinguished by its unique demethylation pattern relative to the parent compound, Lonomycin A (Emericid).[1][2] While Lonomycin A is the most characteristically studied member of this family, **Lonomycin C** offers critical insights into how subtle structural modifications—specifically the removal of a methyl group at the C-2 position—affect cation binding affinity, crystal packing, and biological activity.[1]

This guide provides a rigorous structural analysis of **Lonomycin C** sodium salt, benchmarking its crystallographic and physicochemical properties against industry standards like Monensin and Salinomycin.

Chemical Identity & Structural Basis

Lonomycin C is a polyether antibiotic isolated from *Streptomyces ribosidificus* (strain TM-481).[1][2] It functions as a mobile ion carrier, sequestering metal cations within a hydrophilic core while presenting a hydrophobic exterior to the lipid bilayer.[3]

Nomenclature & Classification[3]

- Common Name: **Lonomycin C** Sodium Salt[1][2]

- Chemical Name: 2-demethyl-lonomycin A sodium salt[1][2]
- Molecular Formula:
[1][2]
- Molecular Weight: ~837.0 g/mol [1]
- CAS Number: 68628-99-9 (Generic **Lonomycin C**)[1][2]
- PubChem CID: 73425457[2]

The Lonomycin Skeleton

Unlike linear peptides, **Lonomycin C** adopts a pseudocyclic conformation in its salt form. The backbone consists of a complex arrangement of tetrahydrofuran and tetrahydropyran rings joined by spiroketal linkages.

- Head-to-Tail Cyclization: The molecule "buttons" itself shut via a strong intramolecular hydrogen bond between the terminal carboxylate group (head) and a hydroxyl group at the tail end (typically C-25 or similar distal OH).[1][2]
- Demethylation Site: The primary structural divergence from Lonomycin A is the absence of a methyl group at the C-2 position.[2] This reduction in steric bulk slightly alters the flexibility of the carboxylate "hinge," influencing the kinetics of cation release.

Crystal Structure Analysis

The crystallographic characterization of **Lonomycin C** sodium salt reveals a structure optimized for

coordination, sharing the orthorhombic lattice characteristics of its parent congener.[1]

Crystallization Protocol

Obtaining diffraction-quality crystals of **Lonomycin C** sodium salt requires a slow solvent evaporation technique to ensure orderly lattice packing.[2]

Protocol: Solvent-Mediated Recrystallization

- Solubilization: Dissolve 10 mg of amorphous **Lonomycin C** sodium salt in 2 mL of benzene or ethyl acetate.
- Filtration: Pass the solution through a 0.22 μm PTFE filter to remove particulate nucleation sites.
- Antisolvent Addition: Carefully layer 0.5 mL of petroleum ether or n-hexane on top of the solution.
- Nucleation: Seal the vial with Parafilm (punctured with 2-3 pinholes) and store at 4°C in a vibration-free environment.
- Harvesting: Colorless prismatic crystals (M.P. 186-187°C) typically form within 7–14 days.^[1]
^[2]

Coordination Geometry

In the crystalline state, the sodium ion is entrapped in a hydrophilic cavity.

- Coordination Number: 6–7.
- Ligands: The

is coordinated by ether oxygens, hydroxyl oxygens, and one oxygen from the carboxylate group.^[1]
- Geometry: Irregular geometry, often described as a distorted octahedron or capped prism. This irregularity is a hallmark of ionophores, allowing them to strip the hydration shell from the cation during membrane transport.

Lattice Packing

The crystal packing is dominated by hydrophobic interactions between the exterior alkyl groups of adjacent molecules.

- Space Group (Analogous to Lonomycin A):

(Orthorhombic).^[1]^[2]

- Chirality: The molecule is chiral, containing over 20 asymmetric centers. The absolute configuration is critical for the specific "lock-and-key" recognition of the sodium ion.[1][2]

Comparative Analysis: Lonomycin C vs. Alternatives

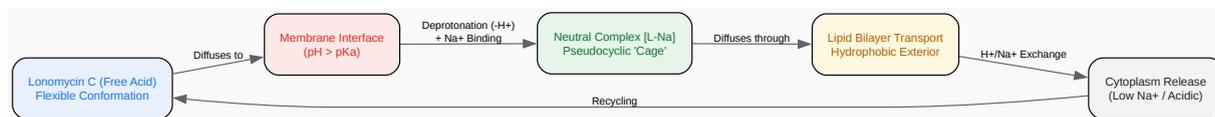
The following table contrasts **Lonomycin C** with its parent compound and other market-standard ionophores.

Feature	Lonomycin C Sodium	Lonomycin A Sodium (Emericid)	Monensin Sodium	Salinomycin Sodium
Formula				
MW (g/mol)	837.0	851.0	693.0	772.9
Selectivity				
Structure	2-Demethyl derivative	Parent structure	Linear polyether	Spiroketal heavy
Melting Point	186–187°C	188–189°C	267–269°C	140–142°C
Bio-Activity	Moderate Anticoccidial	High Anticoccidial	High Antibacterial	High Anticoccidial

Key Insight: The removal of the C-2 methyl group in **Lonomycin C** results in a slightly lower melting point and reduced biological potency compared to Lonomycin A. This suggests the C-2 methyl group plays a role in stabilizing the "active" conformation of the ionophore-cation complex within the lipid membrane.[1][2]

Mechanism of Action Visualization

The following diagram illustrates the structural logic of **Lonomycin C**'s function as a mobile carrier.

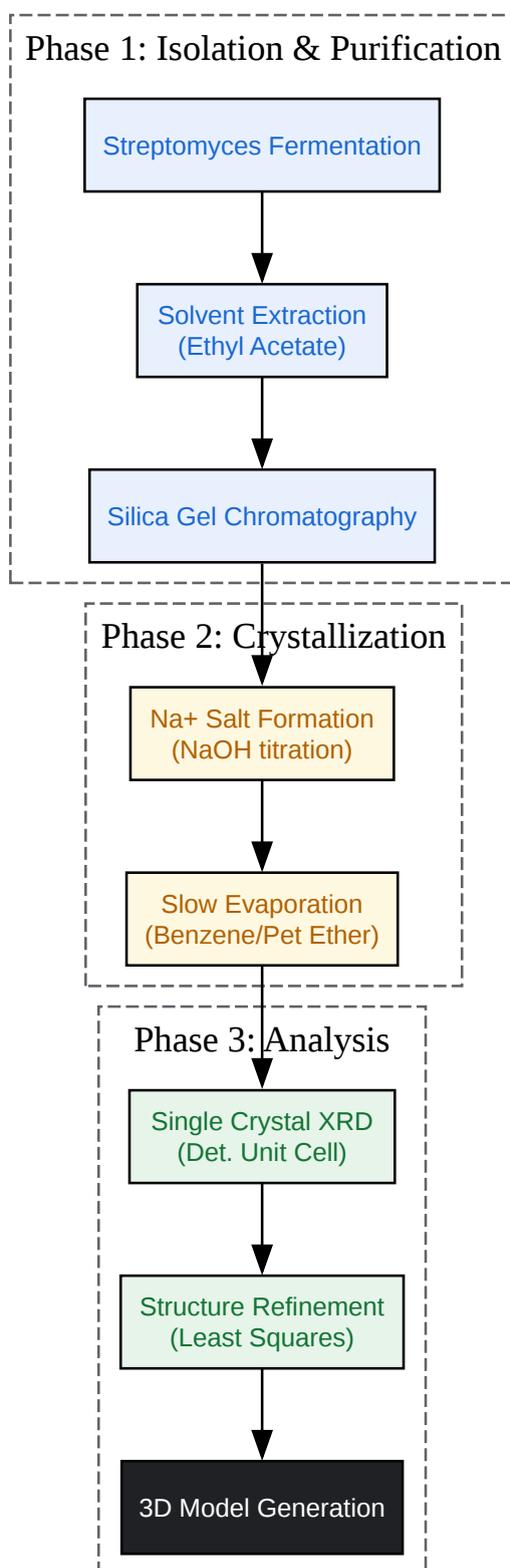


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Figure 1: The cyclic transport mechanism of **Lonomylin C**. The molecule undergoes a conformational change from linear (free acid) to pseudocyclic (salt) upon cation binding.[1][2]

Experimental Workflow for Structural Validation

To validate the crystal structure of **Lonomylin C** in a research setting, follow this self-validating workflow.



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Figure 2: Step-by-step workflow from fermentation to 3D structural modeling.[1][2]

Critical Quality Attributes (CQA)

- Purity: Must exceed 98% by HPLC before crystallization. Impurities (e.g., Lonomycin A or B) will disrupt the lattice formation due to methyl group disorder.[1]
- Solvent Choice: Avoid protic solvents (methanol/ethanol) for the final crystallization step if possible, as they can compete for hydrogen bonding sites, leading to solvates rather than pure salt crystals.[1]

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